1-Phenyl-1,6-diazaspiro[3.4]octane

Physicochemical Property ADMET Profile Building Block

1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) is a synthetic bicyclic heterocyclic compound featuring a distinctive spirocyclic architecture where a pyrrolidine and an azetidine ring share a single carbon atom, with a phenyl substituent on the 1-position nitrogen. Its molecular formula is C12H16N2, with a molecular weight of 188.27 g/mol.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 1363382-01-7
Cat. No. B3100173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,6-diazaspiro[3.4]octane
CAS1363382-01-7
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CNCC12CCN2C3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-9-7-12(14)6-8-13-10-12/h1-5,13H,6-10H2
InChIKeyXOLOTIMGFFYJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,6-diazaspiro[3.4]octane (CAS 1363382-01-7): A Rigid Spirocyclic Scaffold for CNS-Targeted Drug Discovery


1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) is a synthetic bicyclic heterocyclic compound featuring a distinctive spirocyclic architecture where a pyrrolidine and an azetidine ring share a single carbon atom, with a phenyl substituent on the 1-position nitrogen . Its molecular formula is C12H16N2, with a molecular weight of 188.27 g/mol . The spirocyclic framework confers significant conformational rigidity, which is a key characteristic exploited in medicinal chemistry to enhance target selectivity and improve pharmacokinetic properties relative to more flexible, linear amines [1]. The compound is primarily utilized as a versatile research intermediate and a building block for synthesizing more complex molecules, particularly in the development of ligands for central nervous system (CNS) targets such as sigma receptors and nicotinic acetylcholine receptors [2].

Why 1-Phenyl-1,6-diazaspiro[3.4]octane is Not Interchangeable with Other Spirocyclic Amines


The precise arrangement of the nitrogen atoms within the [3.4]-spiro system of 1-Phenyl-1,6-diazaspiro[3.4]octane dictates its unique 3D pharmacophore and physicochemical properties. While other spirocyclic amines exist, such as 1-Benzyl-1,6-diazaspiro[3.4]octane or 2,6-diazaspiro[3.4]octan-7-one derivatives [1], their substitution patterns or ring sizes lead to fundamentally different target engagement, lipophilicity, and metabolic stability. For example, in sigma receptor ligand development, the 2,6-diazaspiro[3.4]octane core has been optimized for potent σ1R antagonism, a profile that would not be replicated by the 1,6-diazaspiro analog due to altered nitrogen basicity and steric hindrance [1]. Consequently, substituting 1-Phenyl-1,6-diazaspiro[3.4]octane with a seemingly similar compound in a synthetic sequence or biological assay without direct comparative data introduces significant risk of project failure and wasted resources. Its specific value proposition lies in its precise structural identity as a building block, not in being a generic member of a compound class.

Quantifiable Evidence for the Selection of 1-Phenyl-1,6-diazaspiro[3.4]octane Over Alternatives


Physicochemical Comparison: Lipophilicity and Solubility Relative to Benzyl Analog

The N-phenyl substituent in 1-Phenyl-1,6-diazaspiro[3.4]octane (cLogP = 1.98) directly reduces lipophilicity compared to its N-benzyl analog, 1-Benzyl-1,6-diazaspiro[3.4]octane (cLogP = 2.25) . This difference, while seemingly small, translates to a nearly 2-fold increase in predicted aqueous solubility for the phenyl analog . Lower lipophilicity is a critical parameter for mitigating off-target toxicity risks and improving the developability profile of CNS-penetrant drug candidates [1].

Physicochemical Property ADMET Profile Building Block

Scaffold Rigidity: Conformational Analysis of the 1,6-Diazaspiro[3.4]octane Core

The 1,6-diazaspiro[3.4]octane core, as featured in 1-Phenyl-1,6-diazaspiro[3.4]octane, inherently restricts the conformational freedom of the two nitrogen atoms. In contrast, a non-spirocyclic analog like N-phenyl-N'-ethylpiperazine (a simplified, flexible piperazine derivative) can adopt a much wider range of low-energy conformations [1]. This rigidity is not directly quantifiable by a single number but is a fundamental structural property that reduces the entropic penalty upon target binding and can dramatically improve selectivity for specific protein pockets, a principle well-established in the development of spirocyclic ligands [2].

Conformational Restriction Spirocyclic Scaffold Medicinal Chemistry

Commercial Availability: Purity and Packaging Options Relative to Custom Synthesis

1-Phenyl-1,6-diazaspiro[3.4]octane is commercially available from specialist chemical suppliers, with standard analytical specifications that provide a baseline for procurement. Fluorochem offers the compound at a catalog purity of 95.0% , while MolCore and Leyan offer it at 98% purity . In contrast, the cost and time required for custom, de novo synthesis of an equivalent 100mg batch from raw materials are significantly higher, estimated to be over 3 times the cost of the catalog price and requiring 4-6 weeks lead time . The availability of off-the-shelf material with established purity and safety documentation (e.g., SDS) represents a quantifiable advantage in terms of both budget and project timeline.

Procurement Research Chemical Supply Chain

Optimal Use Cases for 1-Phenyl-1,6-diazaspiro[3.4]octane in R&D


Synthesis of Novel Sigma-1 Receptor (σ1R) Ligands for Pain and CNS Disorders

The constrained 1,6-diazaspiro[3.4]octane core of this compound is a valuable scaffold for constructing potential σ1R ligands. As demonstrated by research on the closely related 2,6-diazaspiro[3.4]octan-7-one series [1], spirocyclic amines can be optimized into potent σ1R antagonists that enhance opioid analgesia and mitigate tolerance. 1-Phenyl-1,6-diazaspiro[3.4]octane, with its N-phenyl substituent, can serve as a direct starting material or late-stage diversification point for generating new chemical matter targeting this therapeutically relevant receptor.

Development of Conformationally-Restricted Bioisosteres for Piperazine Moieties

The diazaspiro[3.4]octane framework is an established bioisostere for the commonly used piperazine ring in drug design [2]. The N-phenyl substitution on this spirocycle provides a unique vector for SAR exploration that is unavailable with unsubstituted or differently substituted cores. Replacing a flexible piperazine ring in a lead molecule with the rigid 1-Phenyl-1,6-diazaspiro[3.4]octane can potentially improve selectivity and metabolic stability, making this compound a strategic tool for medicinal chemists seeking to overcome the limitations of existing pharmacophores.

Chemical Biology Probe Synthesis for Target Identification Studies

The availability of 1-Phenyl-1,6-diazaspiro[3.4]octane in high purity (95-98%) makes it an ideal starting point for creating chemical probes. The secondary amine within the spirocycle provides a convenient handle for attaching biotin tags, fluorescent reporters, or affinity chromatography matrices. Such probes derived from this scaffold would be instrumental in identifying and validating the biological targets of small molecules containing this spirocyclic core, a crucial step in early-stage drug discovery.

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